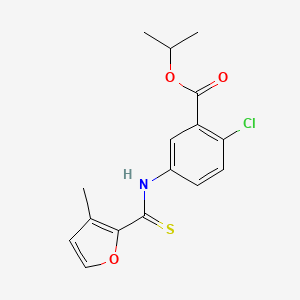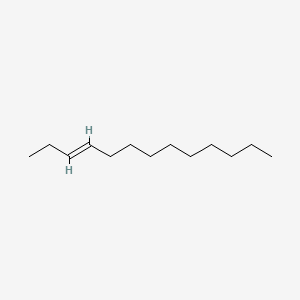
trans-3-Tridecene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-Tridecene: is an organic compound with the molecular formula C13H26 . It is an alkene, specifically a tridecene, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain. The “trans” configuration indicates that the hydrogen atoms attached to the double-bonded carbons are on opposite sides, giving the molecule a more linear structure compared to its “cis” counterpart .
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-3-Tridecene is through the partial hydrogenation of 3-tridecyne using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond while maintaining the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde or ketone to form the desired alkene.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of longer-chain alkynes or the oligomerization of ethylene followed by selective isomerization to achieve the trans configuration .
化学反应分析
Types of Reactions:
Oxidation: trans-3-Tridecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: Although less common, the double bond in this compound can be reduced to form tridecane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Epoxides and diols: from oxidation.
Tridecane: from reduction.
Dihalides: from halogenation.
科学研究应用
Chemistry:
- Used as a model compound in studies of alkene reactivity and stereochemistry.
- Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
- Investigated for its potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological membranes due to its hydrophobic nature.
Industry:
- Utilized in the production of lubricants and surfactants.
- Acts as a precursor in the manufacture of specialty chemicals .
作用机制
The mechanism of action of trans-3-Tridecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with an oxidizing agent to form an epoxide intermediate, which can further react to form diols. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
cis-3-Tridecene: The cis isomer of 3-Tridecene, where the hydrogen atoms on the double-bonded carbons are on the same side, resulting in a more bent structure.
3-Tetradecene: A similar alkene with one additional carbon atom in the chain.
3-Dodecene: A similar alkene with one fewer carbon atom in the chain.
Uniqueness:
- The trans configuration of trans-3-Tridecene provides it with distinct physical properties, such as a higher melting point and different reactivity compared to its cis isomer.
- Its linear structure makes it more suitable for certain industrial applications, such as in the production of lubricants and surfactants .
属性
CAS 编号 |
41446-57-5 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC 名称 |
(E)-tridec-3-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h5,7H,3-4,6,8-13H2,1-2H3/b7-5+ |
InChI 键 |
OMBXNSHDJUALCV-FNORWQNLSA-N |
手性 SMILES |
CCCCCCCCC/C=C/CC |
规范 SMILES |
CCCCCCCCCC=CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


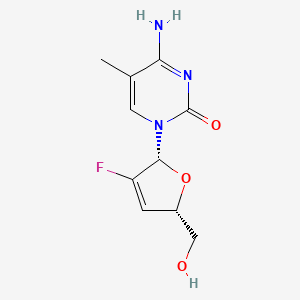
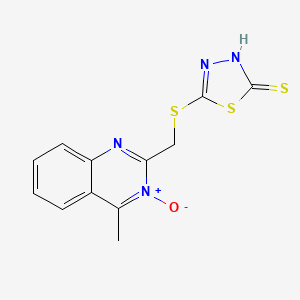

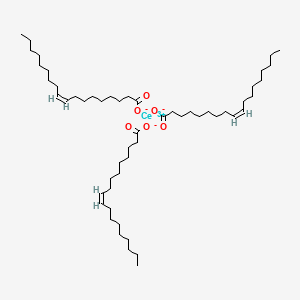
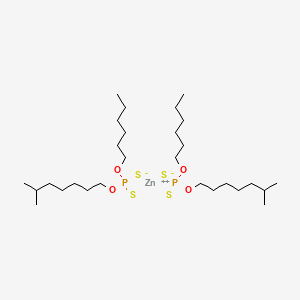
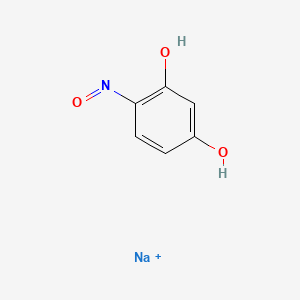
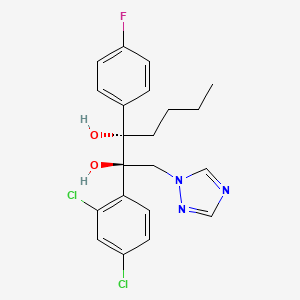
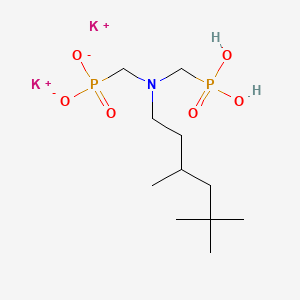

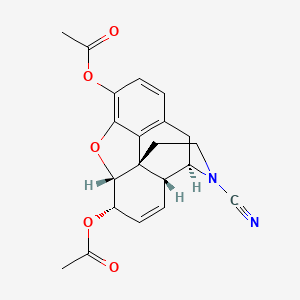
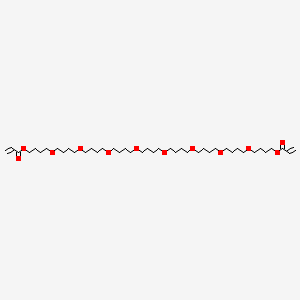

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
